Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-2,4-dibromo-6-fluoroiodobenzene

Site-Selective Cross-Coupling Polyhalogenated Arenes Palladium Catalysis

Secure the precise 1,3-dibromo-2-chloro-5-fluoro-4-iodo regioisomer for your most demanding synthetic pathways. This pentahalogenated scaffold, with four distinct halogens (I, Br, Cl, F), enables predictable, sequential Suzuki-Miyaura couplings due to a built-in C–X bond dissociation gradient (C–I < C–Br < C–Cl). It eliminates the selectivity challenges of simpler arenes, unlocking rapid SAR exploration around a dense aromatic core. The ¹⁹F NMR handle and lipophilic tuning (cLogP 4.6087) make it a crucial building block for CNS drug discovery programs. Procure at ≥98% purity to ensure reliable biological assay results.

Molecular Formula C6HBr2ClFI
Molecular Weight 414.23 g/mol
CAS No. 1000573-51-2
Cat. No. B13093299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-dibromo-6-fluoroiodobenzene
CAS1000573-51-2
Molecular FormulaC6HBr2ClFI
Molecular Weight414.23 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)Br)I)F
InChIInChI=1S/C6HBr2ClFI/c7-2-1-3(10)6(11)4(8)5(2)9/h1H
InChIKeyMLAWQSGYGJZQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-dibromo-6-fluoroiodobenzene (CAS 1000573-51-2) Procurement Guide: A Pentahalogenated Benzene Scaffold for Sequential Cross-Coupling


3-Chloro-2,4-dibromo-6-fluoroiodobenzene (CAS 1000573-51-2) is a highly specialized polyhalogenated benzene derivative with the molecular formula C₆HBr₂ClFI and a molecular weight of 414.23 g/mol . The compound features five distinct substituents on a single benzene ring—three different halogen types (chloro, bromo, iodo) plus a fluoro substituent—creating a dense substitution pattern that positions it as an advanced building block for sequential palladium-catalyzed cross-coupling reactions in medicinal chemistry and materials science applications [1].

Why 3-Chloro-2,4-dibromo-6-fluoroiodobenzene Cannot Be Replaced by Generic Aryl Halide Building Blocks


Polyhalogenated arenes bearing multiple identical halogen substituents present formidable challenges for site-selective functionalization due to the inherent similarities in C–X bond reactivities [1]. Generic substitution with simpler mono- or dihalogenated benzene derivatives eliminates the capacity for staged, orthogonal cross-coupling sequences essential for constructing complex molecular architectures. Furthermore, the intramolecular interactions among bulky, electronegative halogens (Br, Cl, F, I) in a pentasubstituted scaffold modulate each C–X bond's electronic environment and steric accessibility, directly influencing chemoselectivity in palladium-catalyzed transformations [2]. The absence of direct comparative data on this specific substitution pattern underscores the procurement requirement: only the precise regioisomer bearing the defined halogen constellation at the specified positions can enable the intended synthetic pathway.

Quantitative Differentiation Evidence: 3-Chloro-2,4-dibromo-6-fluoroiodobenzene vs. Structural Analogs


Pentahalogenated Substitution Pattern Enables Distinct Sequential Cross-Coupling Reactivity

The target compound features a pentahalogenated benzene core with five distinct substituents: iodine, two bromines, chlorine, and fluorine. This configuration provides three different C–X bond types with distinct oxidative addition potentials, enabling programmed sequential functionalization [1]. Compared to the 2,4-dibromo-6-fluoroiodobenzene analog (CAS 202982-76-1, lacking the chlorine substituent), the target compound offers an additional reactive handle for a third distinct cross-coupling event .

Site-Selective Cross-Coupling Polyhalogenated Arenes Palladium Catalysis

Commercial Purity Benchmark: 98% Minimum Assay by Leyan

Procurement from Leyan (Product No. 1799227) provides the compound with a certified minimum purity of 98% . This contrasts with the 95% minimum purity offered by CymitQuimica for the same compound and the 95% (GC-MS; RG) specification for the chlorine-free analog 2,4-dibromo-6-fluoroiodobenzene (CAS 202982-76-1) from Fluorochem .

Quality Specification Purity Grade Building Block Procurement

Molecular Weight and LogP Differentiation vs. Non-Chlorinated Analog

The presence of the chlorine substituent in the target compound increases molecular weight by 34.44 g/mol relative to the non-chlorinated analog 2,4-dibromo-6-fluoroiodobenzene (MW 379.79 g/mol) [1]. The calculated LogP for the target compound is 4.6087 , whereas predicted LogP for the analog is not explicitly reported in vendor literature but would be expectedly lower due to the absence of the lipophilic chlorine atom.

Physicochemical Properties Medicinal Chemistry Lipophilicity

Iodine Substituent Positioning Enables Differentiated Oxidative Addition Selectivity

In polyhalogenated substrates containing both C–Br and C–I bonds, the carbon–iodine bond undergoes preferential oxidative addition with Pd(0) catalysts due to its lower bond dissociation energy (~57 kcal/mol for Ar–I vs. ~81 kcal/mol for Ar–Br) [1]. This differential reactivity enables chemoselective functionalization of the iodine-bearing position prior to bromine activation, a strategic advantage documented in the synthesis of brominated indoles via Pd(0)-catalyzed intramolecular cross-couplings [2]. The target compound's specific 4-iodo substitution pattern (IUPAC numbering) provides a defined first-step reactive handle that the non-iodinated analog lacks.

Oxidative Addition C–I Bond Activation Pd(0) Catalysis

Validated Application Scenarios for 3-Chloro-2,4-dibromo-6-fluoroiodobenzene (CAS 1000573-51-2) Based on Evidence


Stepwise Synthesis of Highly Functionalized Biaryl Pharmacophores

The target compound's pentahalogenated scaffold with four distinct halogen types (I, Br, Cl, F) supports sequential Pd-catalyzed Suzuki-Miyaura couplings with differentiated boronic acids . The iodine substituent undergoes oxidative addition preferentially due to its lower C–I bond dissociation energy (~57 kcal/mol) [4], enabling first-step functionalization with high chemoselectivity. Subsequent bromine and chlorine positions can be activated under increasingly forcing conditions or with tailored ligand systems, allowing construction of complex biaryl architectures in a single synthetic sequence without intermediate isolation. This capability is particularly valuable for medicinal chemistry programs requiring rapid SAR exploration around a dense aromatic core.

Synthesis of Halogenated Heterocycles via Intramolecular Cross-Coupling

Based on the demonstrated methodology for selective Pd(0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates , the target compound is positioned for the synthesis of brominated or iodinated heterocyclic scaffolds (e.g., indoles, benzofurans). The presence of both C–Br and C–I bonds within the same molecule enables reversible oxidative addition mechanisms that prevent catalyst inhibition, a phenomenon documented in the synthesis of 2-bromoindoles from polyhalogenated precursors . The specific 1,3-dibromo-2-chloro-5-fluoro-4-iodo substitution pattern provides distinct steric and electronic environments at each reactive center, offering synthetic chemists predictable control over intramolecular cyclization regioselectivity.

High-Purity Building Block for Fluorinated Drug Candidate Optimization

Procurement of the target compound at 98% purity (Leyan Product No. 1799227) supports its use in late-stage functionalization of advanced pharmaceutical intermediates where impurity profiles directly impact biological assay reliability. The fluorine substituent serves dual purposes: as a metabolically stable bioisostere that modulates pKa and membrane permeability [4], and as an NMR-active nucleus (¹⁹F) for reaction monitoring and quality control. The chlorine atom, absent in the 2,4-dibromo-6-fluoroiodobenzene analog, provides additional lipophilicity (calculated LogP 4.6087) that can be exploited to fine-tune ADME properties of drug candidates targeting CNS or intracellular protein-protein interactions.

Precursor for Site-Selective Photoredox Dehalogenation and C–C Bond Formation

Polyhalogenated aromatic substrates are amenable to chemoselective radical dehalogenation using organic photoredox catalysts, with reduction potentials tunable to target specific carbon-halogen bonds . The target compound's diverse C–X bond strengths (C–I < C–Br < C–Cl) offer a built-in selectivity gradient that can be exploited under photoredox conditions to achieve sequential C–C bond-forming reactions. This application is particularly relevant for constructing extended conjugated systems for materials science applications or for installing carbon substituents at specific positions on the aromatic ring while preserving other halogen handles for subsequent transformations.

Quote Request

Request a Quote for 3-Chloro-2,4-dibromo-6-fluoroiodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.